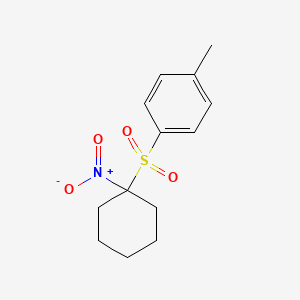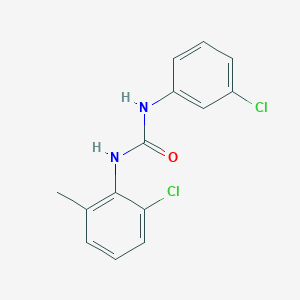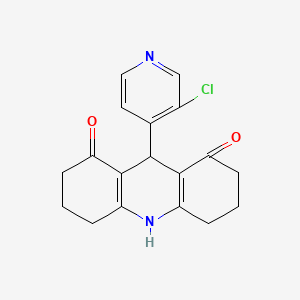
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is an organic compound with the molecular formula C14H19NO4S It is a derivative of benzene, featuring a methyl group, a nitrocyclohexyl group, and a sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene typically involves a multi-step process:
Nitration of Cyclohexane: Cyclohexane is nitrated to form 1-nitrocyclohexane using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The 1-nitrocyclohexane is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 1-nitrocyclohexylsulfonylbenzene.
Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene.
Reduction: 1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene: Similar structure but with an amine group instead of a nitro group.
1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
41774-12-3 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-methyl-4-(1-nitrocyclohexyl)sulfonylbenzene |
InChI |
InChI=1S/C13H17NO4S/c1-11-5-7-12(8-6-11)19(17,18)13(14(15)16)9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
LQWHWFTZSFBTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)




![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)




